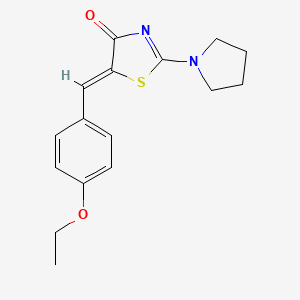![molecular formula C23H24N4O4 B11594571 N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11594571.png)
N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-メチルフェニル)-2-{(4Z)-4-[4-(モルホリン-4-イル)ベンジリデン]-2,5-ジオキソイミダゾリジン-1-イル}アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、モルホリン環、ベンジリデン基、イミダゾリジノンコアを含むユニークな構造を特徴としており、化学、生物学、医学の研究において興味深い対象となっています。
準備方法
合成経路と反応条件
N-(3-メチルフェニル)-2-{(4Z)-4-[4-(モルホリン-4-イル)ベンジリデン]-2,5-ジオキソイミダゾリジノン-1-イル}アセトアミドの合成は、一般的にイミダゾリジノンコアの調製から始まる複数の手順を伴います。これは、適切なアミンとカルボニル化合物を酸性または塩基性条件下で反応させることで達成できます。次に、アルデヒドとの縮合反応によりベンジリデン基を導入します。最後に、求核置換反応によってモルホリン環を組み込みます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために反応条件を最適化する必要がある場合があります。これには、温度、圧力、および反応を促進するための触媒の使用を制御することが含まれます。プロセスには、再結晶またはクロマトグラフィーなどの精製手順も含まれており、目的の生成物を単離します。
化学反応の分析
反応の種類
N-(3-メチルフェニル)-2-{(4Z)-4-[4-(モルホリン-4-イル)ベンジリデン]-2,5-ジオキソイミダゾリジン-1-イル}アセトアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: 求核置換反応は、特にモルホリン環またはベンジリデン基で起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって対応するカルボン酸が得られる場合がありますが、還元によってアルコールまたはアミンが生成される場合があります。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性について調査されています。
医学: さまざまな病気の治療における治療の可能性について調査されています。
工業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-(3-メチルフェニル)-2-{(4Z)-4-[4-(モルホリン-4-イル)ベンジリデン]-2,5-ジオキソイミダゾリジン-1-イル}アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素や受容体に結合し、それらの活性を調節してさまざまな生化学的経路に影響を与える可能性があります。正確なメカニズムは、特定の用途と化合物が使用される生物学的状況によって異なります。
類似の化合物との比較
類似の化合物
酢酸エチル: 同様の合成用途で使用されるより単純な化合物.
アセチルアセトン: 同様の反応性を示す別の関連化合物.
独自性
N-(3-メチルフェニル)-2-{(4Z)-4-[4-(モルホリン-4-イル)ベンジリデン]-2,5-ジオキソイミダゾリジン-1-イル}アセトアミドは、その複雑な構造によって際立っており、ユニークな反応性とさまざまな用途の可能性を提供します。官能基の組み合わせにより、幅広い化学的修飾と相互作用が可能になり、科学研究において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another related compound with similar reactivity.
Uniqueness
N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide stands out due to its complex structure, which provides unique reactivity and potential for diverse applications. Its combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-[(4Z)-4-[(4-morpholin-4-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-16-3-2-4-18(13-16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-5-7-19(8-6-17)26-9-11-31-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)(H,25,30)/b20-14- |
InChIキー |
BWALXUPAFQBRSD-ZHZULCJRSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/NC2=O |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11594504.png)
![(2E)-2-{(2E)-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11594508.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594516.png)
![4-[4-(benzyloxy)phenyl]-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11594520.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-difluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594521.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594526.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11594527.png)
![5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11594531.png)
![2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594533.png)
![Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594535.png)

![(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11594549.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)
